molecular formula C12H15N3O2 B11741848 4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

Cat. No.: B11741848
M. Wt: 233.27 g/mol
InChI Key: SKVXXCVZARSWFM-UHFFFAOYSA-N
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Description

4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a benzene derivative that has two hydroxyl groups. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group onto the benzene ring . The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . The aminomethyl group can also participate in interactions with proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzene ring and hydroxyl groups.

    4-Aminomethylbenzene-1,3-diol: A benzene derivative with hydroxyl groups but without the pyrazole ring.

    4-{[(1H-Pyrazol-4-YL)amino]methyl}benzene-1,3-diol: A similar compound with an unsubstituted pyrazole ring.

Uniqueness

4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both the pyrazole ring and the benzene ring with hydroxyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-8-11(7-15(2)14-8)13-6-9-3-4-10(16)5-12(9)17/h3-5,7,13,16-17H,6H2,1-2H3

InChI Key

SKVXXCVZARSWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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